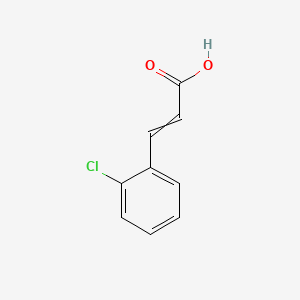

3-(2-Chlorophenyl)acrylic acid

Description

BenchChem offers high-quality 3-(2-Chlorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035212 | |

| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3752-25-8 | |

| Record name | 2-Chlorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3752-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Acrylic Acid Derivatives in Organic Synthesis and Materials Science

Acrylic acid, with the chemical formula C₃H₄O₂, is the simplest unsaturated carboxylic acid. wikipedia.org Its derivatives are a broad class of organic compounds that serve as fundamental building blocks in organic synthesis and are pivotal in the development of advanced materials. ontosight.airesearchgate.net The versatility of the acrylic acid structure, featuring a reactive double bond and a carboxylic acid group, allows for a multitude of chemical modifications. ontosight.airesearchgate.net This adaptability makes acrylic acid derivatives essential components in the synthesis of a diverse range of chemical products, including cosmetics, coatings, and adhesives. brazilianjournals.com.br

In the realm of materials science, acrylic acid and its esters are instrumental in the formation of polymers. wikipedia.org Through polymerization, they form homopolymers or copolymers with other monomers, leading to the creation of various plastics, elastomers, and coatings. wikipedia.org These polymeric materials are valued for their high resistance to chemical and environmental degradation and their robust physical properties. researchgate.net A significant application of acrylic acid is in the production of superabsorbent polymers, which are key components in products like diapers and are also used in water treatment and as dispersants. wikipedia.orgresearchgate.net

Synthetic Methodologies and Mechanistic Pathways

Decarboxylation Processes and Resulting Chemical Species

The removal of the carboxyl group (decarboxylation) from 3-(2-Chlorophenyl)acrylic acid can be achieved under certain conditions. Thermal decarboxylation, often facilitated by a catalyst such as copper powder, can lead to the formation of 2-chlorostyrene. google.com This process involves the elimination of carbon dioxide from the molecule. google.com

Decarboxylative functionalization represents a more advanced synthetic strategy where the carboxyl group is replaced by another functional group. rsc.org For instance, nitrodecarboxylation of similar α,β-unsaturated acids has been achieved using copper(II) nitrate, yielding (E)-nitroolefins. While specific studies on 3-(2-chlorophenyl)acrylic acid are limited, these general methods suggest that the carboxyl group can be replaced with nitro, fluoro, or other functional groups under specific catalytic conditions. rsc.org Enzymatic processes can also lead to decarboxylation; however, studies have shown that cinnamic acids with electron-withdrawing groups, such as 4-chlorocinnamic acid, are poor substrates for certain enzymes like chloroperoxidase that can catalyze such reactions. researchgate.net

Thermal Decomposition Pathways and Product Characterization

Upon heating, 3-(2-Chlorophenyl)acrylic acid undergoes thermal decomposition. The specific products formed depend on the temperature and atmosphere. In general, thermal degradation of acrylic compounds can generate various gaseous and liquid products. researchgate.net For halogenated compounds, thermal decomposition, especially during combustion, can generate irritating and highly toxic gases, including carbon oxides and hydrogen chloride. aksci.com The decomposition of related acrylic polymers often results in the formation of monomers, carbon dioxide, and olefins corresponding to the ester side groups. researchgate.netmdpi.com Studies on the electron ionization mass spectrometry of ethyl 3-(2-chlorophenyl)-propenoate show fragmentation patterns involving the loss of the chlorine atom and ethylene, leading to the formation of a 2-hydroxy-benzopyrylium ion, indicating complex rearrangement and fragmentation pathways upon energy input. nih.gov

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system of the double bond and the carbonyl group is a hub of reactivity, allowing for reductions, esterifications, and amidations.

The α,β-unsaturated system and the carboxylic acid group can both be targeted by reducing agents. Strong nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbon-carbon double bond and the carboxylic acid to a saturated primary alcohol, yielding 3-(2-chlorophenyl)propan-1-ol. numberanalytics.commasterorganicchemistry.comquora.com The mechanism involves the delivery of hydride ions to both the carbonyl carbon and the β-carbon of the unsaturated system. numberanalytics.com Milder reducing agents or specific conditions might allow for selective reduction. For instance, catalytic hydrogenation could potentially reduce the double bond while leaving the carboxylic acid intact, yielding 3-(2-chlorophenyl)propanoic acid.

The carboxylic acid functional group readily undergoes esterification and amidation.

Esterification is typically performed by reacting 3-(2-Chlorophenyl)acrylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid.

Amidation can be achieved through several methods. A common approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). smolecule.com This intermediate, 2-chlorocinnamoyl chloride, then reacts readily with a primary or secondary amine to form the corresponding amide. smolecule.com Alternatively, direct amidation can be accomplished using coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for direct reaction with an amine. analis.com.myanalis.com.my Microwave-assisted amidation using heterogeneous catalysts like montmorillonite (B579905) K10 has also been reported as an efficient method for similar substrates. researchgate.net

Table 2: Selected Reactions of the α,β-Unsaturated Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Reduction | LiAlH₄ | Saturated primary alcohol | numberanalytics.com |

| Esterification | Alcohol, H⁺ catalyst | Ester | - |

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

Further substitution on the chlorophenyl ring of 3-(2-Chlorophenyl)acrylic acid via electrophilic aromatic substitution is influenced by the directing effects of the two existing substituents. The chlorine atom is an ortho-, para-director but is also a deactivating group due to its inductive electron-withdrawing effect. The acrylic acid group (-CH=CH-COOH) is a meta-director and is also deactivating.

Given that both groups deactivate the ring, forcing conditions may be required for further substitution. The directing effects are competitive. The chlorine at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The acrylic acid group at position 1 directs to positions 3 and 5 (meta). Therefore, substitution at position 5 would be directed by the acrylic acid group, while substitution at positions 4 and 6 would be directed by the chlorine atom. The outcome of such a reaction would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

Autoxidation Processes and Chemical Inhibition Mechanisms

Autoxidation is a process of oxidation that occurs in the presence of oxygen and involves free radical chain reactions. The α,β-unsaturated system in 3-(2-Chlorophenyl)acrylic acid can be susceptible to such processes, leading to degradation.

The inhibition of autoxidation is a critical area of study, often involving chain-breaking antioxidants like phenolic compounds. acs.orgrsc.org These inhibitors function by donating a hydrogen atom to the propagating peroxyl radicals (ROO•), thereby terminating the radical chain reaction and forming a more stable radical from the antioxidant itself. rsc.org The effectiveness of phenolic antioxidants is related to the stability of the resulting phenoxyl radical. rsc.orgagriculturejournals.cz While 3-(2-Chlorophenyl)acrylic acid itself is not a typical phenolic antioxidant, its autoxidation could be inhibited by the addition of such compounds. The study of the antioxidant activities of various cinnamic acid derivatives reveals that the presence and position of hydroxyl groups on the phenyl ring are crucial for their ability to scavenge radicals and inhibit lipid peroxidation. agriculturejournals.cznih.govnih.gov

Michael Addition Reactions with Nucleophilic Entities

The Michael addition, or conjugate addition, represents a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org In the context of 3-(2-chlorophenyl)acrylic acid and its derivatives, the α,β-unsaturated carbonyl system serves as an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (Michael donors). wikipedia.orglibretexts.org The reaction is initiated by the attack of a nucleophile on the β-carbon of the acrylic acid moiety, which is electrophilic due to the electron-withdrawing nature of the adjacent carboxyl group. This process leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-addition product. wikipedia.org

The reactivity of the acrylic system can be tuned by converting the carboxylic acid to an ester or another derivative, enhancing its electrophilicity. A variety of nucleophiles can be employed, including enolates derived from β-ketoesters, malonates, and β-cyanoesters, as well as softer nucleophiles like amines and thiols. wikipedia.org

A notable application is the enantioselective Michael addition-lactonisation reaction. In a specific example, the valine-derived L-valinol was used as a precursor to generate a nucleophile that reacts with (E)-3-(2-chlorophenyl)acrylic acid. rsc.org This type of asymmetric reaction, often facilitated by bifunctional organocatalysts, is crucial for producing chiral molecules with high enantiomeric excess. rsc.org

Table 1: Examples of Michael Addition Reactions on Acrylic Acid Derivatives

| Michael Acceptor | Nucleophile (Pro-nucleophile) | Catalyst/Conditions | Product Type |

| Acrylic Esters/Thioesters | β-Keto Esters | Cinchona Alkaloid Derived Organocatalyst | All-Carbon Quaternary Stereocentres rsc.org |

| (E)-3-(2-Chlorophenyl)acrylic acid | Valinol-derived nucleophile | Not specified | Chiral lactone rsc.org |

| Propiolic Acid Esters | Thiophenols | Alkyl Amine | 3-(Arylthio)acrylic acid esters nih.gov |

Advanced Synthetic Strategies for Functionalized Derivatives

3-(2-Chlorophenyl)acrylic acid is a valuable starting material for the synthesis of more complex molecules with tailored properties. Advanced strategies focus on modifying the core structure to introduce new functional groups or to build intricate heterocyclic frameworks.

Synthesis of Cyano-Substituted 3-(2-Chlorophenyl)acrylic Acid Analogues

The introduction of a cyano group at the α-position of 3-(2-chlorophenyl)acrylic acid yields 2-cyano-3-(2-chlorophenyl)acrylic acid, a key intermediate for various applications. The most common synthetic route is the Knoevenagel condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, typically cyanoacetic acid or its esters, with an aldehyde or ketone. researchgate.net

In this specific synthesis, 2-chlorobenzaldehyde (B119727) is reacted with cyanoacetic acid. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate. The mechanism proceeds through the formation of a carbanion from the cyanoacetic acid, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired α-cyano-substituted acrylic acid. researchgate.net

Table 2: Knoevenagel Condensation for Cyano-Acrylic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 2-Chlorobenzaldehyde | Cyanoacetic Acid | Piperidine/Ammonium Acetate | 2-Cyano-3-(2-chlorophenyl)acrylic acid google.com |

| 4-Methylbenzaldehyde | Cyanoacetic Acid | Piperidine | 2-Cyano-3-(4-methylphenyl)acrylic acid |

| Indole-3-carboxaldehyde | Ethyl 2-cyanoacetate | Potassium Hydroxide | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| Cinnamaldehyde | Cyanoacetic Acid | Ammonium Acetate | (2E,4E)-2-Cyano-5-phenylpenta-2,4-dienoic acid researchgate.netsemanticscholar.org |

Preparation of Acetamido-Substituted Acrylic Acid Intermediates

Acetamido-substituted acrylic acids are crucial intermediates in the synthesis of amino acids and various bioactive molecules. nih.gov The primary method for their preparation is the Erlenmeyer-Plöchl reaction. This synthesis involves the condensation of an N-acylglycine (like N-acetylglycine) with an aldehyde, in this case, 2-chlorobenzaldehyde, in the presence of acetic anhydride (B1165640) and a base such as sodium acetate.

The reaction proceeds via the formation of an azlactone (an oxazolone (B7731731) ring), a key intermediate. This five-membered heterocyclic intermediate is formed by the cyclization and dehydration of the N-acylglycine. The azlactone then undergoes a base-catalyzed condensation with the aldehyde. Subsequent hydrolysis of the resulting unsaturated azlactone opens the ring to afford the desired α-acetamidoacrylic acid derivative. google.com Derivatives of 2-acetamido-3-phenylacrylic acid are known to be key intermediates in the preparation of various compounds. nih.gov

Incorporation into Complex Heterocyclic Systems (e.g., Benzimidazolones, Quinolines, Triazoles)

The 3-(2-chlorophenyl)acrylic acid scaffold can be integrated into a variety of complex heterocyclic systems, which are prevalent in medicinal chemistry.

Benzimidazolones: These heterocyclic cores can be synthesized through several routes. One approach involves the acylation of a pre-formed benzimidazolone ring. For instance, 1,3-dihydro-2H-benzo[d]imidazol-2-one can be deprotonated and reacted with an acyl chloride, such as 3-(2-chlorophenyl)propanoyl chloride (the saturated analog of the target acrylic acid), to form an N-acylated benzimidazolone. mdpi.com Other methods include intramolecular N-arylations of ureas or palladium-catalyzed cyclization reactions. organic-chemistry.org

Quinolines: Several synthetic strategies for quinolines can utilize 3-(2-chlorophenyl)acrylic acid or its precursors. A highly efficient method is the copper-catalyzed intermolecular decarboxylative cascade cyclization, which directly reacts an aryl aldehyde (like 2-chlorobenzaldehyde), an aniline, and acrylic acid to form 2-substituted quinolines. organic-chemistry.org This aerobic reaction pathway offers high chemo- and regioselectivity. Other established methods like the Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, can also be adapted to create complex quinoline (B57606) structures. nih.gov

Triazoles: The synthesis of triazoles from acrylic acids can be achieved via "click chemistry," particularly through copper-catalyzed azide-alkyne cycloadditions. A more direct route involving cinnamic acids is the copper-catalyzed decarboxylative [3+2] cycloaddition with aryl azides. nih.govfrontiersin.org This reaction allows for the synthesis of 1,5-disubstituted-1,2,3-triazoles directly from 3-(2-chlorophenyl)acrylic acid. The reaction tolerates a wide range of functional groups on both the acrylic acid and the azide (B81097) partner. nih.govfrontiersin.org

Rational Design and Synthesis of Structurally Modified Acrylate-Based Analogues

The rational design and synthesis of structurally modified analogues of 3-(2-chlorophenyl)acrylic acid are driven by the search for compounds with specific electronic and steric properties. Acrylates are bifunctional compounds where both the vinyl group and the carboxylate group can be modified. wikipedia.org

Strategies often involve:

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, butyl) can alter solubility and reactivity. For example, 3-(4-chlorophenyl)acrylate esters have been synthesized by refluxing the corresponding acrylic acid with various alcohols in the presence of sodium acetate. acs.org

Functional Group Modification: Introducing or altering substituents on the phenyl ring can modulate the electronic properties of the entire molecule.

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems while retaining the acrylate (B77674) moiety.

One study detailed the synthesis of various 3-(4-chlorophenyl)acrylic acids and their corresponding esters as analogues of the natural product combretastatin. acs.org The synthesis started from 4-chlorobenzaldehyde (B46862) and involved the formation of an oxazolone intermediate, which was then hydrolyzed to yield the target acrylic acid derivatives. acs.org This approach highlights how the fundamental structure of chlorophenyl acrylic acid can be systematically modified to create a library of related compounds for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be determined. For 3-(2-Chlorophenyl)acrylic acid, the (E)- or trans-isomer is the more stable and commonly synthesized form, and its spectral data are presented herein.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of (E)-3-(2-Chlorophenyl)acrylic acid provides distinct signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons of the chlorophenyl ring. The large coupling constant between the two vinylic protons is characteristic of a trans-configuration along the double bond. rsc.org A representative dataset, typically recorded in a solvent like DMSO-d6, reveals the specific electronic environment of each proton. rsc.org

The two vinylic protons (H-α and H-β) appear as distinct doublets. The proton alpha to the carbonyl group (H-α) is found at approximately 6.56 ppm, while the proton beta to the carbonyl (H-β), which is adjacent to the aromatic ring, is shifted further downfield to around 7.88 ppm. rsc.org This significant downfield shift for H-β is due to the deshielding effects of the adjacent aromatic ring and the resonance delocalization across the conjugated system. The large coupling constant (J) of approximately 16.2 Hz between these two protons is definitive proof of the trans geometry of the alkene. rsc.org

The protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.28 and 7.54 ppm. rsc.org The exact chemical shifts and multiplicities depend on the specific coupling interactions between the adjacent aromatic protons. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield position, usually above 12 ppm, and its exact location can be highly dependent on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-α (vinylic) | 6.56 | Doublet (d) | 16.2 |

| H-β (vinylic) | 7.88 | Doublet (d) | 16.2 |

| Ar-H (aromatic) | 7.28 - 7.54 | Multiplet (m) | - |

Table 1: ¹H NMR spectral data for (E)-3-(2-Chlorophenyl)acrylic acid in DMSO-d6. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For 3-(2-Chlorophenyl)acrylic acid, nine distinct signals are expected, corresponding to the carbonyl carbon, two vinylic carbons, and six carbons of the substituted phenyl ring.

The carbonyl carbon (C=O) of the carboxylic acid is typically the most deshielded, appearing furthest downfield in the spectrum. The vinylic carbons (C-α and C-β) can be distinguished based on their substitution and position within the conjugated system. The six aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of the chlorine substituent and the acrylic acid side chain. The carbon atom directly bonded to the chlorine (C-Cl) will show a characteristic shift, as will the carbon atom attached to the vinylic group (C-1').

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | ~167.6 |

| C-β (Vinylic) | ~139.7 |

| C-α (Vinylic) | ~122.5 |

| C-1' (Ar, C-CH=) | ~132.8 |

| C-2' (Ar, C-Cl) | ~132.0 |

| C-3' (Ar) | ~127.7 |

| C-4' (Ar) | ~131.2 |

| C-5' (Ar) | ~129.9 |

| C-6' (Ar) | ~130.6 |

Table 2: Predicted ¹³C NMR spectral data for (E)-3-(2-Chlorophenyl)acrylic acid. Actual experimental values may vary slightly based on solvent and conditions.

Vibrational Spectroscopy for Molecular Structure and Bonding Interactions

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(2-Chlorophenyl)acrylic acid is characterized by several key absorption bands that confirm its structure. A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the conjugated carboxylic acid appears as a strong, sharp band, typically in the range of 1680-1700 cm⁻¹.

The C=C stretching vibration of the alkene is observed around 1625-1640 cm⁻¹. Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. A key band for identifying the trans substitution pattern on the alkene is the strong C-H out-of-plane bending (wagging) vibration, which occurs around 965-980 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1700 | Strong |

| C=C stretch (Vinylic) | 1625 - 1640 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-H out-of-plane bend (trans) | 965 - 980 | Strong |

| C-Cl stretch | 700 - 800 | Medium-Strong |

Table 3: Characteristic FT-IR absorption bands for (E)-3-(2-Chlorophenyl)acrylic acid.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are often weak in Raman spectra, the C=C stretches of the alkene and aromatic ring are typically strong and well-defined, making Raman spectroscopy particularly useful for analyzing the carbon backbone. researchgate.net

The symmetric C=C stretching of the vinyl group and the aromatic ring breathing modes give rise to intense Raman bands. The C-H stretching vibrations are also clearly observable. The complementarity arises from the selection rules: vibrations that are strong in the IR spectrum (involving a large change in dipole moment) are often weak in the Raman spectrum, and vice versa for vibrations involving a large change in polarizability. For instance, the C=C double bond stretch is often more intense in the Raman spectrum than in the IR spectrum.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1700 | Weak |

| C=C stretch (Vinylic) | 1625 - 1640 | Very Strong |

| C=C stretch (Aromatic) | 1570 - 1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Table 4: Expected prominent FT-Raman bands for (E)-3-(2-Chlorophenyl)acrylic acid. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular formula of 3-(2-Chlorophenyl)acrylic acid is C₉H₇ClO₂, giving it a molecular weight of approximately 182.6 g/mol . biosynth.com The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and a significant M+2 peak at m/z 184 (with about one-third the intensity) due to the natural isotopic abundance of ³⁷Cl.

The fragmentation of cinnamic acids under electron ionization (EI) typically proceeds through characteristic pathways. Common fragmentation includes the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH) to give an [M-45]⁺ peak. Another significant fragmentation pathway involves the cleavage of the bond between the α and β carbons, leading to the formation of a stable chlorostyrene radical cation or related fragments.

Key expected fragments include:

m/z 182/184: The molecular ion peak [C₉H₇ClO₂]⁺.

m/z 165/167: Loss of a hydroxyl radical (•OH) from the molecular ion, [M-17]⁺.

m/z 137/139: Loss of a carboxyl group (•COOH) from the molecular ion, [M-45]⁺. This corresponds to the chlorostyrene cation.

m/z 136: Loss of HCl from the molecular ion, [M-36]⁺, although this can be a complex rearrangement.

m/z 102: Loss of chlorine from the [M-COOH]⁺ fragment.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 182 / 184 | [C₉H₇ClO₂]⁺ | Molecular Ion (M⁺) |

| 165 / 167 | [C₉H₆ClO]⁺ | [M - •OH]⁺ |

| 137 / 139 | [C₈H₆Cl]⁺ | [M - •COOH]⁺ |

| 102 | [C₈H₆]⁺ | [M - •COOH - Cl]⁺ |

Table 5: Predicted major fragmentation ions for (E)-3-(2-Chlorophenyl)acrylic acid in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of 3-(2-Chlorophenyl)acrylic acid. The molecular formula of this compound is C₉H₇ClO₂, corresponding to a specific monoisotopic mass. researchgate.netbiosynth.comnih.gov The presence of a chlorine atom is a key isotopic signature, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the M+2 ion cluster is about one-third the intensity of the molecular ion (M+) peak. nih.gov

The fragmentation of 3-(2-Chlorophenyl)acrylic acid under electron ionization is predictable based on the fragmentation patterns of carboxylic acids, aromatic compounds, and halogenated compounds. qut.edu.aumsu.edu Key fragmentation pathways would likely include:

Loss of the carboxyl group (-COOH): This would result in a significant fragment ion.

Loss of a chlorine radical (•Cl): This is a common fragmentation for chlorinated aromatic compounds.

Cleavage of the acrylic acid side chain: This can lead to various smaller fragment ions.

Formation of acylium ions: The [M-OH]⁺ ion is a common fragment for carboxylic acids. rsc.org

The analysis of these fragment ions by HRMS allows for the confirmation of the different parts of the molecular structure.

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M-Cl]⁺ | C₉H₇O₂⁺ | Loss of chlorine radical |

| [M-COOH]⁺ | C₈H₆Cl⁺ | Loss of carboxyl group |

| [M-H₂O]⁺ | C₉H₅ClO⁺ | Loss of water from the molecular ion |

| [C₇H₄Cl]⁺ | Chlorophenyl cation | Cleavage of the acrylic side chain |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques and Matrix Development

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly useful for the analysis of molecules that may be prone to fragmentation under other ionization methods. For small molecules like 3-(2-Chlorophenyl)acrylic acid, a significant challenge in MALDI-MS is the interference from matrix-related peaks in the low mass-to-charge (m/z) region. crystallography.net The selection of an appropriate matrix is therefore crucial.

Cinnamic acid derivatives themselves are a well-established class of MALDI matrices. innovareacademics.in For instance, α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for peptides and small molecules. iucr.org A rationally designed matrix, 4-chloro-α-cyanocinnamic acid (ClCCA), has been shown to have superior performance for certain applications, highlighting that chlorinated cinnamic acid derivatives can be effective matrices. jst.go.jp Given its structural similarity, it is plausible that 3-(2-Chlorophenyl)acrylic acid could be analyzed using matrices from the cinnamic or benzoic acid families. innovareacademics.in

The development of new matrices is an active area of research. For small molecule analysis, matrices that provide a clean background in the low mass range are highly desirable. nih.gov Some studies have explored the use of binary matrices or ionic liquid matrices to achieve more uniform crystallization and better analytical performance. scielo.org.za While no specific MALDI analysis of 3-(2-Chlorophenyl)acrylic acid as the analyte is prominently documented, the extensive research into cinnamic acid-based matrices provides a strong foundation for methodological development.

| Matrix | Abbreviation | Rationale for Use | Reference |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Commonly used for small molecules and peptides. | iucr.org |

| 2,5-Dihydroxybenzoic acid | DHB | Another widely used matrix for a variety of analytes. | scielo.org.za |

| 4-Chloro-α-cyanocinnamic acid | ClCCA | A chlorinated derivative of CHCA, potentially offering better performance for chlorinated analytes. | jst.go.jp |

| Sinapinic acid | SA | A cinnamic acid derivative, often used for larger molecules but can be effective for some small molecules. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For instance, the crystal structure of (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid reveals a monoclinic space group P2₁ with multiple molecules in the asymmetric unit, indicating complex packing arrangements. nih.gov The structure of 3-(4-Chlorophenyl)-2-methylacrylic acid shows a triclinic system where molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. scielo.org.za This R²₂(8) graph-set motif is a very common feature in the crystal structures of carboxylic acids.

These related structures suggest that 3-(2-Chlorophenyl)acrylic acid likely crystallizes in a centrosymmetric space group, with the molecules forming dimers via strong O-H···O hydrogen bonds between their carboxylic acid moieties. The planarity of the acrylic acid and phenyl groups will be a key feature, although some torsion around the C-C single bonds is expected. The chlorine substituent on the phenyl ring will also influence the crystal packing through potential C-H···Cl or Cl···Cl interactions.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid | Monoclinic | P2₁ | O-H···O, C-H···π hydrogen bonds | nih.gov |

| 3-(4-Chlorophenyl)-2-methylacrylic acid | Triclinic | P1 | O-H···O dimers, C-H···O, C-H···π interactions | scielo.org.za |

| (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid | Monoclinic | P2₁ | O-H···O, N-H···O hydrogen bonds, C-H···π contacts | jst.go.jp |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | Monoclinic | P2₁/c | C-H···O hydrogen bonds | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For 3-(2-Chlorophenyl)acrylic acid, the spectrum is dominated by π → π* transitions associated with the conjugated system formed by the phenyl ring and the α,β-unsaturated carboxylic acid moiety. The position of the maximum absorbance (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

The electronic absorption spectrum of the structurally similar 3-(4-chlorophenyl)acrylic acid in ethanol (B145695) shows a λmax at 358 nm. ijcce.ac.ir Generally, the absorption spectra of such compounds show broad bands, and the λmax can shift depending on the polarity of the solvent. researchgate.netresearchgate.net For example, in a series of aryldiazenyl disperse dyes, the introduction of a chloro substituent on the phenyl ring resulted in shifts in the λmax values. nih.gov In different solvents, the position, intensity, and shape of the absorption bands can change due to interactions between the solute and solvent molecules.

For 3-(2-Chlorophenyl)acrylic acid, one would expect a strong absorption band in the UV region. The exact λmax will vary with the solvent used. For instance, in polar protic solvents like methanol (B129727) or ethanol, hydrogen bonding can influence the energy of the electronic transitions compared to nonpolar solvents like chloroform.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)acrylic acid | Ethanol | 358 | π → π | ijcce.ac.ir |

| 2-Chlorophenol | Methanol | ~275 | π → π | |

| 2-Chlorophenol | DMSO | ~280 | π → π* | |

| Generic Arylazo Dyes with 2-Chloro substitution | DMF | 470 | Azo-hydrazone tautomerism | nih.gov |

Compound Index

| Compound Name |

|---|

| 3-(2-Chlorophenyl)acrylic acid |

| (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid |

| 3-(4-Chlorophenyl)-2-methylacrylic acid |

| (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |

| α-Cyano-4-hydroxycinnamic acid |

| 2,5-Dihydroxybenzoic acid |

| 4-Chloro-α-cyanocinnamic acid |

| Sinapinic acid |

| 3-(4-chlorophenyl)acrylic acid |

| 2-Chlorophenol |

Research Trajectories and Scholarly Imperatives for 3 2 Chlorophenyl Acrylic Acid

3-(2-Chlorophenyl)acrylic acid, a specific halogenated phenylacrylic acid, is a subject of ongoing research due to its potential as a precursor in the synthesis of more complex molecules. Its structure, featuring a chlorine atom at the ortho position of the phenyl ring, presents unique steric and electronic properties that are of interest to synthetic chemists.

Current research often focuses on the synthesis and structural characterization of this compound and its derivatives. The Knoevenagel condensation is a common method for preparing related chlorinated phenylacrylic acids, reacting a substituted benzaldehyde (B42025) with a suitable active methylene (B1212753) compound. scielo.org.zascielo.org.za The resulting acrylic acid can then be used as a starting material for further reactions. scielo.org.za For example, it can be converted into an acid chloride and then reacted with other molecules to form amides or esters, leading to a diverse array of compounds with potential applications in medicinal chemistry and materials science. scielo.org.zascielo.org.zaacs.org

The scientific imperative for continued research on 3-(2-Chlorophenyl)acrylic acid lies in exploring its full potential as a versatile chemical intermediate. This includes developing more efficient and environmentally friendly synthetic methods and investigating its use in creating novel functional materials and biologically active compounds. The strategic placement of the chloro group offers a handle for further chemical modification, making it a valuable tool for chemists to design and construct new molecules with tailored properties. nih.gov

Physicochemical Properties of 3-(2-Chlorophenyl)acrylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.6 g/mol |

| CAS Number | 939-58-2 |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)Cl |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-(2-Chlorophenyl)acrylic acid |

| Acrylic acid |

| 3-(4-chlorophenyl)acrylic acid |

| 4-chlorobenzaldehyde (B46862) |

| Thionyl chloride |

| Piperadine |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |

| 2-aryl-2-oxazoline-5-one |

| 3-(2-thienyl)acrylic acid |

| 3-phenylcoumarins |

| 2-arylbenzofurans |

| o-hydroxystilbenes |

| 6-methyl-3-(p-tolyl)coumarin |

| 8-methyl-3-(p-tolyl)coumarin |

| 3-methoxybenzoic acid |

| (Z)-2-methyl-3-phenylacrylic acid |

| (Z)-(2-chloroprop-1-en-1-yl)benzene |

| (E)-(2-chloroprop-1-en-1-yl)benzene |

| 3-[5-(2-chlorophenyl)-2-furyl]acrylic acid |

| 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f] wikipedia.orgscielo.org.zaoxazepin-8(5H)-one |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a principal method for investigating the electronic and geometric characteristics of molecules due to its favorable balance of accuracy and computational cost.

Optimization of Molecular Conformations and Isomeric Forms

The presence of rotatable single bonds in 3-(2-Chlorophenyl)acrylic acid gives rise to different spatial arrangements known as conformations. The most significant conformational isomerism in this molecule involves the rotation around the single bond connecting the acrylic acid moiety to the phenyl ring, leading to s-cis and s-trans conformers. masterorganicchemistry.com In the s-cis conformation, the carbonyl group of the acrylic acid and the vinyl C=C double bond are on the same side of the connecting single bond, whereas in the s-trans conformation, they are on opposite sides. masterorganicchemistry.com

Computational studies on similar molecules, such as cinnamic acid, have shown that both conformers can exist, with their relative stability depending on the steric and electronic effects of the substituents. For instance, in butadiene, the s-trans conformer is generally more stable due to reduced steric hindrance. masterorganicchemistry.com However, in substituted systems, intramolecular interactions can influence this preference. For 3-(2-Chlorophenyl)acrylic acid, the bulky chlorine atom at the ortho position of the phenyl ring can introduce significant steric interactions that would likely influence the preferred conformation. DFT calculations are essential to precisely determine the energy difference between these conformers and identify the global minimum energy structure.

Calculation of Bond Lengths, Bond Angles, and Dihedral Angles

The optimized geometry reveals the planarity of the acrylic acid group and the phenyl ring, although the steric repulsion from the ortho-chlorine substituent may induce a slight twist in the dihedral angle between the phenyl ring and the vinyl group. The bond lengths within the benzene (B151609) ring are expected to be in the typical aromatic range (approximately 1.39 - 1.41 Å). scielo.org.mx The C=C double bond of the acrylic moiety will be shorter (around 1.34 Å), and the C-C single bond connecting the vinyl group to the phenyl ring will be longer (around 1.47 Å). The carboxylic acid group will exhibit characteristic C=O and C-O bond lengths.

Below is a table of representative calculated geometric parameters for a similar molecule, cinnamic acid, obtained using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. scielo.org.mx

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-O | ~1.36 Å | |

| C=C (vinyl) | ~1.34 Å | |

| C-C (vinyl-phenyl) | ~1.47 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-C (vinyl) | ~127° |

| O=C-O | ~123° | |

| C-C-C (aromatic) | 118° - 121° |

Note: These values are for the parent cinnamic acid and are provided for illustrative purposes. The presence of the chlorine atom in 3-(2-Chlorophenyl)acrylic acid would cause minor deviations in these values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarizable and reactive.

For 3-(2-Chlorophenyl)acrylic acid, the HOMO is expected to be localized primarily on the phenyl ring and the acrylic acid's double bond, which are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring, representing the areas most susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals and consequently the HOMO-LUMO gap.

Prediction of Dipole Moments and Molecular Polarizability

Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions and the molecule's response to its environment. DFT methods can provide reliable predictions of the polarizability tensor. For 3-(2-Chlorophenyl)acrylic acid, the extended π-system of the phenyl ring and the acrylic acid moiety is expected to contribute significantly to its polarizability.

Thermodynamic and Kinetic Parameter Calculations

Enthalpy of Formation and Reaction Energetics

The enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods like DFT and more advanced ab initio methods can provide accurate estimates. For instance, computational studies on ethyl (E)-cinnamate, a related ester, have been used to derive its gas-phase standard molar enthalpy of formation. mdpi.com

By employing high-level theoretical models, the gas-phase enthalpy of formation for 3-(2-Chlorophenyl)acrylic acid can be calculated. This value is crucial for understanding the molecule's intrinsic stability and can be used to predict the energetics of reactions in which it participates. For example, it allows for the calculation of reaction enthalpies for processes such as esterification, amidation, or addition reactions across the double bond, providing insights into their thermodynamic feasibility.

Harmonic Vibrational Wave Number Analysis and Potential Energy Surfaces

Computational harmonic vibrational frequency analysis is a powerful tool used to predict the infrared and Raman spectra of a molecule. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). For a molecule like 3-(2-Chlorophenyl)acrylic acid, these calculations would predict the vibrational frequencies associated with specific molecular motions, such as the stretching of the C=C, C=O, and C-Cl bonds, as well as the bending and torsional modes of the entire molecule. The predicted wavenumbers can be compared with experimental data to confirm the molecular structure and assign spectral bands. mdpi.com

Table 1: Illustrative Harmonic Vibrational Wavenumbers for a Related Cinnamic Acid Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 |

| C=O Stretch (Carboxylic Acid) | ~1750 |

| C=C Stretch (Acrylic Acid) | ~1650 |

| C-Cl Stretch (Chlorophenyl) | ~750 |

Note: This table is illustrative and based on typical values for similar functional groups. Specific values for 3-(2-Chlorophenyl)acrylic acid would require dedicated quantum chemical calculations.

Potential Energy Surfaces (PES) map the energy of a molecule as a function of its geometry. rsc.org For 3-(2-Chlorophenyl)acrylic acid, a PES could be generated to study various conformational changes, such as the rotation around the C-C single bonds. researchgate.net By mapping the energy landscape, researchers can identify the most stable conformations (energy minima) and the energy barriers for conformational changes (transition states). This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. acadpubl.eu It examines the interactions between filled and empty orbitals to understand charge transfer and delocalization, which contribute to molecular stability. nih.gov For 3-(2-Chlorophenyl)acrylic acid, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π* anti-bonding orbitals of the acrylic acid and phenyl moieties. These interactions stabilize the molecule. acadpubl.eu A quantitative output of NBO analysis is the second-order perturbation energy (E(2)), which quantifies the strength of these donor-acceptor interactions.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C=C) | High |

| LP(Cl) | σ*(C-C) | Moderate |

| π(C=C) | π*(C=O) | High |

Note: This table is illustrative. Actual E(2) values for 3-(2-Chlorophenyl)acrylic acid would be obtained from specific NBO calculations.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is another method to analyze the electron density of a molecule to characterize chemical bonds and intermolecular interactions. AIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as the electron density itself and its Laplacian) reveal the nature of the interaction. For 3-(2-Chlorophenyl)acrylic acid, AIM could be used to characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds or other non-covalent interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is useful for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.com

For 3-(2-Chlorophenyl)acrylic acid, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating its potential to act as a hydrogen bond acceptor. researchgate.net The hydrogen of the carboxylic acid would be a region of positive potential (blue), indicating its role as a hydrogen bond donor. The chlorine atom would also contribute to the electrostatic potential of the phenyl ring.

Molecular Modeling and Docking Studies for Structure-Function Relationships

Prediction of Ligand-Target Interactions (General)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. plos.org

While no specific molecular docking studies for 3-(2-Chlorophenyl)acrylic acid were found, research on the related compound 3-(4-chlorophenyl)acrylic acid has shown its potential as an inhibitor of β-tubulin polymerization, a target for anticancer drugs. researchgate.netacs.org A molecular docking study for 3-(2-Chlorophenyl)acrylic acid against a target like β-tubulin would predict the binding mode and affinity. The results would typically be presented as a docking score, which estimates the binding energy, and a visualization of the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions often include hydrogen bonds and hydrophobic interactions. nih.gov

Table 3: Illustrative Ligand-Target Interactions from a Hypothetical Docking Study

| Interacting Residue (Target) | Interaction Type |

|---|---|

| Lysine | Hydrogen Bond with Carbonyl Oxygen |

| Valine | Hydrophobic Interaction with Phenyl Ring |

| Serine | Hydrogen Bond with Carboxylic Acid Hydrogen |

Note: This table is a hypothetical representation of potential interactions and would need to be confirmed by a specific molecular docking study.

Computational Assessment of Binding Affinities and Inhibitory Activities (General)

Computational chemistry and quantum mechanical investigations have become instrumental in elucidating the binding affinities and inhibitory potential of various compounds, including 3-(2-Chlorophenyl)acrylic acid and its isomers. These in silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into the molecular interactions that govern biological activity, guiding the design of more potent and specific inhibitors.

Research into the inhibitory effects of chlorocinnamic acid isomers on mushroom tyrosinase has revealed significant activity. nih.govmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the food and cosmetic industries. nih.gov

Studies have demonstrated that 2-chlorocinnamic acid, the subject of this article, acts as a tyrosinase inhibitor. nih.govmdpi.com Kinetic analysis of its effect on the diphenolase activity of mushroom tyrosinase showed it to be a reversible and uncompetitive inhibitor. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex.

Molecular docking simulations have been employed to understand the interaction between cinnamic acid derivatives and the active site of tyrosinase. nih.govresearchgate.net These studies suggest that the compounds position themselves within the catalytic center of the enzyme. For para-substituted cinnamic acid derivatives, it has been shown that compounds can interact with residues in the active site. nih.gov For instance, 4-chlorocinnamic acid was found to interact with active site residues without directly binding to the copper ions, whereas other derivatives could chelate a copper ion. nih.gov The binding of cinnamic acid derivatives into the pocket of the catalytic center, which contains two copper ions coordinated by several histidine residues, has been observed in docking simulations. researchgate.net

The inhibitory activities of 2-chlorocinnamic acid and a related dichlorinated derivative against the diphenolase activity of mushroom tyrosinase are summarized in the table below.

| Compound | IC50 (mM) | Inhibition Constant (Ki) (mM) | Inhibition Type |

| 3-(2-Chlorophenyl)acrylic acid | 0.765 | 0.348 | Reversible, Uncompetitive |

| 2,4-Dichlorocinnamic acid | 0.295 | 0.159 | Reversible, Uncompetitive |

Data sourced from a study on the inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. nih.gov

Further computational analyses on various cinnamic acid derivatives have explored their potential as inhibitors for other enzymes as well. For example, QSAR and docking studies on a series of cinnamic acid analogues have identified them as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, where electronic properties were found to be key factors in their activity.

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

As a derivative of acrylic acid, 3-(2-chlorophenyl)acrylic acid can be utilized as a monomer in various polymerization processes to create both homopolymers and copolymers. The presence of the bulky and polar chlorophenyl group is expected to influence the polymerization kinetics and the properties of the resulting polymers.

Free-radical polymerization is a common and versatile method for polymerizing acrylic acid and its derivatives. youtube.com This process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals, which then react with the monomer's carbon-carbon double bond to initiate the polymerization process. noaa.gov The polymerization of acrylic monomers is an exothermic reaction and is often carried out in a solvent like water to manage the heat released. youtube.com

While specific studies on the radical homopolymerization of 3-(2-chlorophenyl)acrylic acid are not extensively documented, the general principles of acrylic acid polymerization apply. However, the steric hindrance from the 2-chlorophenyl group might affect the rate of polymerization and the achievable molecular weight of the polymer compared to unsubstituted acrylic acid. The reactivity of the monomer can be influenced by the substituent on the phenyl ring. Cinnamic acid and its derivatives, which are structurally similar to 3-(2-chlorophenyl)acrylic acid (phenylacrylic acid), are known to be difficult to homopolymerize due to steric hindrance around the vinyl group. nii.ac.jp

Table 1: Comparison of Polymerization Methods for Acrylic Monomers

| Polymerization Method | Initiators | Solvents | Key Characteristics |

| Free-Radical Polymerization | Peroxides, Azo compounds | Water, Organic solvents | Versatile, tolerant to many functional groups. youtube.combeilstein-journals.org |

| Controlled Radical Polymerization (e.g., RAFT) | Chain transfer agents | Various | Allows for control over molecular weight and architecture. nih.gov |

This table provides a general overview of polymerization methods applicable to acrylic monomers.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the resulting material. mdpi.com 3-(2-Chlorophenyl)acrylic acid can be copolymerized with other vinyl monomers, such as acrylates, methacrylates, styrene, and acrylamide, to create a wide range of functional polymers. arkema.com The incorporation of 3-(2-chlorophenyl)acrylic acid into a copolymer can introduce properties such as:

Modified Thermal Properties: The rigid phenyl group can increase the glass transition temperature (Tg) of the resulting copolymer. nii.ac.jp

Altered Solubility: The hydrophobic nature of the chlorophenyl group can decrease the water solubility of the copolymer compared to pure poly(acrylic acid).

Enhanced Chemical Resistance: The presence of the aromatic ring can improve the chemical resistance of the material.

Adhesion: The carboxylic acid groups can promote adhesion to various substrates.

The reactivity ratios of the comonomers will determine their incorporation into the polymer chain and the final composition of the copolymer. For instance, studies on the copolymerization of cinnamic acid derivatives with monomers like methyl acrylate (B77674) have shown that the cinnamic monomers are incorporated into the copolymer, significantly increasing the glass transition temperature. nii.ac.jp A similar effect could be expected when copolymerizing 3-(2-chlorophenyl)acrylic acid.

Poly(acrylic acid) (PAA) and its copolymers can be crosslinked to form three-dimensional networks, which are the basis for superabsorbent polymers and hydrogels. wikipedia.org Crosslinking can be achieved through several mechanisms:

Covalent Crosslinking: This involves the use of a crosslinking agent with two or more functional groups that can react with the carboxylic acid groups of the PAA chains. researchgate.net Alternatively, difunctional monomers can be included during the polymerization process. Thermal treatment can also induce crosslinking in PAA by forming anhydride (B1165640) linkages. nih.gov

Ionic Crosslinking: The carboxylic acid groups can be crosslinked through the addition of multivalent cations (e.g., Ca²⁺, Fe³⁺), forming ionic bridges between the polymer chains. This type of crosslinking is often reversible and responsive to pH changes.

Hydrogen Bonding: The carboxylic acid groups on the PAA chains can form strong hydrogen bonds, which act as physical crosslinks.

The incorporation of 3-(2-chlorophenyl)acrylic acid into a PAA system could influence the crosslinking process. The bulky chlorophenyl group might affect the proximity of the carboxylic acid groups, potentially altering the efficiency of certain crosslinking methods.

Development of Functional Polymers and Composites

The functional groups of 3-(2-chlorophenyl)acrylic acid make it a valuable monomer for the development of functional polymers and composites with advanced properties and applications.

Poly(acrylic acid) can be used to create nano-derivatives and nanoparticles with a wide range of applications. nih.gov PAA nano-derivatives can be synthesized by modifying the carboxyl groups, leading to materials with enhanced chemical properties compared to the unmodified polymer. researchgate.net These nanomaterials can be used in various fields due to their stability and biocompatibility. nih.gov

The inclusion of 3-(2-chlorophenyl)acrylic acid in the synthesis of PAA-based nanoparticles could lead to nanoparticles with modified surface properties. The chlorophenyl groups on the surface of the nanoparticles could enhance their interaction with hydrophobic molecules or surfaces.

Table 2: Research Findings on PAA-Based Nanocomposites

| Nanofiller | Matrix Polymer | Key Findings |

| Graphene Oxide | Poly(acrylic acid) | Enhanced mechanical, thermal, and swelling properties of hydrogels. researchgate.net |

| Nanocrystalline Cellulose | Poly(acrylic acid) | Significant improvement in the mechanical properties of hydrogels. |

| Carbon Nanotubes | Poly(acrylic acid) | Influence on electrical conductivity, thermal stability, and strength. researchgate.net |

This table summarizes findings on nanocomposites using poly(acrylic acid) as the matrix, which provides a framework for the potential use of its derivatives.

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. mdpi.com Poly(acrylic acid)-based hydrogels are widely studied for their superabsorbent properties and their responsiveness to stimuli such as pH and ionic strength. mdpi.com These hydrogels have applications in various fields, including agriculture, drug delivery, and tissue engineering. mdpi.com

The properties of PAA hydrogels can be tailored by copolymerization with other monomers. mdpi.com Incorporating 3-(2-chlorophenyl)acrylic acid into a PAA hydrogel could result in a material with:

Controlled Release: The modified hydrophobicity could be used to control the release of hydrophobic drugs entrapped within the hydrogel network.

Enhanced Mechanical Properties: The rigid aromatic rings could contribute to the mechanical strength and toughness of the hydrogel.

The development of functional hydrogels often involves the rational design of the polymer network to achieve specific properties. mdpi.com The use of monomers like 3-(2-chlorophenyl)acrylic acid provides an additional tool for chemists and materials scientists to fine-tune the characteristics of hydrogels for advanced applications.

Integration into Metal-Organic Frameworks (MOFs) and Nanocatalyst Systems

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Carboxylate-based organic linkers are widely used in the synthesis of MOFs. While direct research specifically detailing the use of 3-(2-Chlorophenyl)acrylic acid as a primary linker in MOF synthesis is not extensively documented, its structural features suggest its potential as a valuable component. The carboxylic acid group can coordinate with metal centers, and the chlorophenyl group can introduce specific functionalities and influence the framework's topology and properties. The presence of the chlorine atom could, for instance, enhance the framework's affinity for certain guest molecules or modify its electronic properties.

In the realm of nanocatalysis, the functionalization of nanoparticle surfaces with organic ligands can significantly enhance their catalytic activity and selectivity. Research has shown that chlorophenyl-functionalized platinum nanoparticles exhibit enhanced electrocatalytic activity for oxygen reduction, a key reaction in fuel cells. While this study did not specifically use 3-(2-Chlorophenyl)acrylic acid, it highlights the principle that the introduction of chlorophenyl groups onto nanoparticle surfaces can be a beneficial strategy. It is plausible that 3-(2-Chlorophenyl)acrylic acid could be used to functionalize various metallic or metal oxide nanoparticles, where the acrylic group could facilitate attachment to the nanoparticle surface, and the chlorophenyl moiety could modulate the catalytic performance.

Table 1: Potential Roles of 3-(2-Chlorophenyl)acrylic acid in MOFs and Nanocatalysts

| Application Area | Potential Role of 3-(2-Chlorophenyl)acrylic acid | Expected Impact on Material Properties |

| Metal-Organic Frameworks (MOFs) | Organic Linker | - Control over framework topology and porosity- Introduction of specific functionalities via the chlorophenyl group- Potential for enhanced gas sorption or separation properties |

| Nanocatalyst Systems | Surface Functionalizing Agent | - Stabilization of nanoparticles- Modulation of electronic properties of the catalyst- Enhancement of catalytic activity and selectivity |

Application in Dye-Sensitized Solar Cells (DSSC)

Dye-Sensitized Solar Cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb light and generate electrons. The dye is typically anchored to a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). Organic dyes with specific molecular structures are crucial for efficient light harvesting and electron injection.

While there is no direct evidence in the reviewed literature of 3-(2-Chlorophenyl)acrylic acid being used as a primary sensitizer in DSSCs, its molecular structure contains elements common in organic dyes. The acrylic acid group can serve as an anchoring group to bind to the TiO₂ surface. The conjugated system involving the phenyl ring and the acrylic double bond can act as a chromophore, responsible for light absorption. The performance of a dye in a DSSC is highly dependent on its absorption spectrum and energy levels (HOMO and LUMO) relative to the semiconductor's conduction band and the electrolyte's redox potential. The presence of the chloro-substituent on the phenyl ring would influence these electronic properties. Further research would be needed to synthesize and characterize DSSCs using 3-(2-Chlorophenyl)acrylic acid or its derivatives to determine their photovoltaic performance.

Advanced Adsorption and Separation Technologies

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. They are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

Table 2: General Parameters for MIP Synthesis using Acrylic Monomers

| Parameter | Description | Typical Values/Conditions |

| Functional Monomer | Provides functional groups for interaction with the template. | Acrylic acid, Methacrylic acid, etc. |

| Template | The molecule to be recognized by the MIP. | Varies depending on the target analyte. |

| Cross-linker | Forms the polymer network. | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Initiates the polymerization reaction. | Azobisisobutyronitrile (AIBN) |

| Porogen | A solvent that helps in forming a porous structure. | Toluene, Chloroform, etc. |

| Polymerization Method | Bulk, precipitation, or suspension polymerization. | Varies based on desired polymer morphology. |

Modified Clays and Adsorbents for Environmental Remediation (e.g., Heavy Metal Removal)

The modification of natural clays and other adsorbent materials is a widely researched area for environmental remediation, particularly for the removal of heavy metals from contaminated water. The surface of clay minerals can be functionalized with organic molecules to enhance their adsorption capacity and selectivity for specific pollutants.

Polyacrylic acid has been used to modify clays like bentonite to create composites with a high capacity for adsorbing heavy metal ions such as lead(II). The carboxylic acid groups of the polymer chelate with the metal ions, effectively removing them from the solution. Given this, 3-(2-Chlorophenyl)acrylic acid could potentially be used in a similar manner. It could be polymerized and then used to modify the surface of clays or other adsorbents. The carboxylic acid groups would provide the primary binding sites for heavy metals, while the chlorophenyl groups might influence the adsorbent's interaction with other organic pollutants that may be present in wastewater. The modification of clays often involves in-situ polymerization of the monomer on the clay surface or the grafting of pre-synthesized polymers.

Table 3: Adsorption Capacities of Modified Adsorbents for Heavy Metal Removal (Illustrative Examples)

| Adsorbent | Target Metal Ion | Adsorption Capacity (mg/g) | Reference System |

| Poly(acrylic acid)/Bentonite Composite | Lead (Pb²⁺) | High (specific values vary with conditions) | In-situ polymerization of acrylic acid |

| Chitosan-g-poly(acrylic acid)/Montmorillonite (B579905) | Methylene (B1212753) Blue | 1895.0 | Grafting polymerization |

| Amine-functionalized Clay | Mercury (Hg²⁺) | High | Surface modification |

Environmental Transformation and Degradation Pathways

Biodegradation Studies of Cinnamic Acid and its Derivatives

The biodegradation of cinnamic acid, the parent compound of 3-(2-Chlorophenyl)acrylic acid, has been the subject of various scientific investigations. These studies provide a foundational understanding of how this class of compounds may be broken down by microorganisms in the environment.

Identification of Microorganisms and Enzymes Involved in Degradation

Research has identified several bacterial and fungal species capable of utilizing cinnamic acid and its derivatives as a source of carbon and energy. For instance, a bacterium identified as Stenotrophomonas sp. has been shown to completely utilize cinnamic acid. nih.gov Other bacteria, such as various species of Pseudomonas and Clostridium glycolicum, are also known to transform cinnamic acid. nih.govresearchgate.net Fungi, including Chaetomium cupreum, have demonstrated the ability to degrade related compounds like catechin, which shares structural similarities. wikipedia.org

The enzymatic processes initiating the degradation of cinnamic acid often involve the reduction of the acrylic acid side chain. Key enzymes identified in these pathways include cinnamate (B1238496) reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, and protocatechuate 3,4-dioxygenase. nih.gov These enzymes work in concert to break down the aromatic structure.

Elucidation of Metabolic Pathways and Degradation Products

The metabolic pathways for the degradation of cinnamic acid can proceed through either aerobic or anaerobic routes. A common initial step in both pathways is the reduction of the double bond in the acrylic acid side chain to form 3-phenylpropionic acid. nih.govresearchgate.net

Under aerobic conditions, the degradation pathway often involves a series of oxidation steps. For example, in Stenotrophomonas sp., cinnamic acid is converted to 3-phenylpropionic acid, which is then hydroxylated to 3-(4-hydroxyphenyl) propionic acid. Further metabolism leads to the formation of 4-hydroxybenzoic acid and protocatechuic acid, which then undergoes ring cleavage. nih.gov Another proposed mechanism is β-oxidation, where the side chain is shortened, leading to the formation of benzoyl-CoA as a key intermediate. researchgate.net This intermediate is then further transformed into compounds like protocatechuic acid, gentisic acid, or catechol, which are subsequently cleaved by dioxygenases. researchgate.net

In anaerobic environments, the initial reduction to 3-phenylpropionic acid is also observed. researchgate.net The central intermediate, benzoyl-CoA, can be further transformed into acetyl-CoA, which can then be integrated into the central metabolism of the microorganisms. researchgate.net

Chemical Transformation Processes in Environmental Compartments

Information regarding the specific chemical transformation processes of 3-(2-Chlorophenyl)acrylic acid through hydrolysis and photolysis is not available in the current scientific literature. Similarly, data on its persistence and mobility characteristics in soil and aquatic systems have not been reported.

Hydrolysis and Photolysis Pathways

No studies were found that specifically investigate the hydrolysis or photolysis of 3-(2-Chlorophenyl)acrylic acid. For the parent compound, acrylic acid, it is known to undergo photochemical reactions in the atmosphere. oekotoxzentrum.ch However, the influence of the 2-chlorophenyl group on these processes for the target compound remains uninvestigated.

Persistence and Mobility Characteristics in Soil and Aquatic Systems

There is a lack of empirical data on the persistence and mobility of 3-(2-Chlorophenyl)acrylic acid. The persistence of a chemical is often described by its half-life in a particular environment, which is the time it takes for half of the initial amount to degrade. oregonstate.edu Mobility is influenced by a substance's tendency to adsorb to soil and sediment particles versus dissolving in water. oregonstate.edu For acrylic acid, it is known to be highly mobile in soil and readily biodegradable. oekotoxzentrum.ch However, the addition of a chlorinated phenyl group would likely increase its hydrophobicity, potentially leading to stronger adsorption to soil organic matter and reduced mobility. This could also affect its bioavailability for microbial degradation, possibly increasing its persistence in the environment. Without specific studies, these remain as hypotheses based on general chemical principles.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cinnamic acid derivatives has traditionally relied on classic reactions such as the Perkin reaction and Knoevenagel condensation. bepls.comjocpr.com While effective, these methods can have drawbacks, including long reaction times or the use of harsh reagents. jocpr.com Modern research is intensely focused on developing "green" and more efficient synthetic strategies.

Recent advancements include the use of innovative catalytic systems, photocatalysis, and cutting-edge technologies like flow chemistry to enable cost-effective and efficient production. nih.gov One promising approach is the Mizoroki-Heck cross-coupling reaction, which can be mediated by highly stable and efficient palladium N-heterocyclic carbene catalysts. ajol.info This method demonstrates excellent compatibility with a range of aryl bromides, showcasing its versatility. ajol.info Green synthesis approaches, which aim to reduce or eliminate hazardous substances, have demonstrated higher practical yields compared to conventional methods for producing cinnamic acid. bepls.com These strategies often involve simpler, quicker operations and the use of environmentally friendly solvents for purification. bepls.com Other novel methods include redox-driven ylide reactions and carbene/carbenoid reactions, which offer new pathways to cinnamate (B1238496) esters. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Green Knoevenagel Condensation | Utilizes environmentally benign solvents and conditions. | Higher yields (e.g., ~75%) compared to conventional methods (~65%), simpler workup. | bepls.com |

| Mizoroki-Heck Cross-Coupling | Mediated by a Palladium N-heterocyclic carbene catalyst. | Catalyst is air and moisture stable; compatible with various activated and deactivated aryl bromides. | ajol.info |

| Continuous Flow Mechanochemistry | Uses reagents like EDC·HCl for amidation in a continuous flow system. | Scalable for large-scale production (e.g., 100 g scale with 90% yields). | nih.gov |

| Boron Tribromide-Mediated Synthesis | Direct one-pot synthesis from aromatic aldehydes and aliphatic carboxylic acids. | Avoids intermediate steps, achieving good to high yields. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Exploration of Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a powerful approach to controlling chemical reactions and creating novel nanostructures. The [2+2] photocycloaddition of cinnamic acids is a classic example, where the arrangement of molecules in a crystal lattice or host-guest complex dictates the stereochemistry of the cyclobutane (B1203170) product. nih.gov